Hydroxybenzindazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

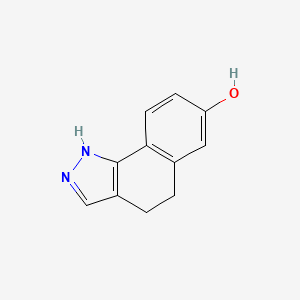

Hydroxybenzindazole, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Hydroxybenzindazole has demonstrated notable antimicrobial properties. Research indicates that it effectively inhibits the growth of several bacterial strains, including Bacillus subtilis and Escherichia coli. In a study conducted by Chesnut et al., this compound was shown to produce a reversible distortion in microbial membranes, which disorganized but did not destroy their integrity, leading to growth inhibition .

Case Study: Inhibition of Bacterial Growth

- Organisms Tested : Bacillus subtilis, Escherichia coli

- Findings : this compound inhibited bacterial growth significantly, suggesting its potential as an antimicrobial agent.

- Mechanism : The compound interacts with the bacterial membrane, causing structural changes that impede growth without complete destruction .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound derivatives in Alzheimer's disease models. A study focused on synthesizing hydroxybenzimidazole-donepezil analogues revealed that these compounds exhibited good anti-amyloid properties, indicating their potential for treating neurodegenerative diseases .

Case Study: Neuroprotection in Alzheimer’s Disease

- Compounds Evaluated : Hydroxybenzimidazole-donepezil analogues

- Results : Showed significant reduction in amyloid-beta-induced cell toxicity.

- Implications : These findings suggest that this compound derivatives could serve as multitarget-directed ligands for Alzheimer's treatment, addressing multiple pathological aspects of the disease .

Chelating Agent

This compound also functions as a chelating agent, particularly for metal ions such as copper. The ability to chelate metal ions is crucial for developing treatments for conditions related to metal dyshomeostasis, such as Alzheimer's disease. By binding to metal ions, this compound can potentially mitigate oxidative stress and related neurodegenerative processes .

Case Study: Metal Ion Chelation

- Metal Ions Tested : Copper (Cu(II))

- Findings : this compound demonstrated strong chelating properties, which could help in reducing metal-induced toxicity in neuronal cells.

- Applications : This property makes it a candidate for further research into therapeutic interventions for diseases characterized by metal accumulation .

Summary Table of Applications

Analyse Chemischer Reaktionen

Hydrogen Atom Transfer (HAT) Reactions

N-Hydroxybenzimidazoles (NHBIs) serve as efficient HAT catalysts due to their tunable O–H bond dissociation enthalpies (BDEs). DFT calculations reveal BDE values spanning 78.6–88.5 kcal/mol for substituted NHBIs, enabling precise control over radical-mediated reactions .

Key Applications:

-

Benzylic C–H Amination: NHBI 1d achieves 92% yield in ethylbenzene amination with diethyl azodicarboxylate (DEAD), outperforming NHPI (58%) .

-

Aldehyde Fluorination: NHBIs catalyze direct C–H fluorination of aldehydes to acyl fluorides under mild conditions (RT, 24 hr, 76% yield) .

Copper-Catalyzed Annulation Reactions

NHBIs enable cascade [3+2] annulation-aromatization for synthesizing 2-phosphonopyrroles. The mechanism involves:

Reaction Conditions:

-

Catalyst: Cu(OTf)₂ (10 mol%), NHBI (15 mol%)

-

Substrate: Propargylamines + β-ketophosphonates

Electrochemical Modulation of Reactivity

Applying +300 mV potential to NHBI-catalyzed systems increases reaction rates by 10⁵-fold by altering surface redox potentials. This effect is critical for acid-catalyzed reactions, where proton-coupled electron transfer dominates .

Key Findings:

-

Surface potential shifts of 100–200 mV significantly impact catalytic turnover.

-

Electrostatic environment tuning enhances stereoselectivity in epoxidation .

Substituent Effects on Catalytic Performance

Structural modifications at the benzimidazole core dictate reaction outcomes:

Mechanistic Insights from Computational Studies

Reaction path Hamiltonian analysis of NHBI-mediated HAT reveals:

Eigenschaften

CAS-Nummer |

31184-53-9 |

|---|---|

Molekularformel |

C11H10N2O |

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

4,5-dihydro-1H-benzo[g]indazol-7-ol |

InChI |

InChI=1S/C11H10N2O/c14-9-3-4-10-7(5-9)1-2-8-6-12-13-11(8)10/h3-6,14H,1-2H2,(H,12,13) |

InChI-Schlüssel |

LOTQTXAXHJARHM-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C3=C1C=C(C=C3)O)NN=C2 |

Kanonische SMILES |

C1CC2=C(C3=C1C=C(C=C3)O)NN=C2 |

Key on ui other cas no. |

31184-53-9 |

Synonyme |

hydroxybenzindazole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.